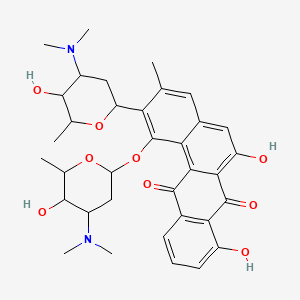
Benzanthrin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzanthrin A is a natural product found in Bacteria with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic and Antitumor Potential
Benzanthrins A and B, discovered from Nocardia lurida, have shown promising antibiotic and antitumor properties. They are effective against Gram-positive bacteria and several types of tumor cells in tissue culture (Rasmussen et al., 1986).
Biological and Pharmacological Properties
Benzophenanthridine alkaloids, including Benzanthrin A, are known for their broad range of biological and pharmacological effects. These alkaloids, found in certain plant families, have potential applications as antimicrobials, antiprotozoals, and cytotoxic agents (Laines-Hidalgo et al., 2022).
Chemical Synthesis and Applications
Research on Benzanthrins A and B includes the study of their chemical synthesis and potential applications. The synthesis of these compounds involves C-glycosylation, indicating a method for creating their pseudoaglycones (Parker & Ding, 2000).
Potential in Melanoma Therapy
Benzophenanthridine alkaloids, which include this compound, have been explored for their potential in melanoma therapy. Studies indicate their ability to induce apoptosis in melanoma cells, suggesting a possible therapeutic application (Kemeny-Beke et al., 2006).
Interaction with DNA
The interaction of Benzophenanthridine alkaloids with DNA is significant, influencing their biological activity. Studies have explored how these alkaloids interact with various DNA structures, shedding light on their mode of action at the molecular level (Maiti & Kumar, 2009).
Use in Confocal Microscopy
Benzanthrone derivatives, related to this compound, are used in confocal microscopy for staining and visualization in biological research, such as in trematode diagnostics (Kirilova et al., 2018).
Anti-inflammatory Applications
Quaternary benzophenanthridine alkaloids from plants, including this compound, have demonstrated anti-inflammatory activity, suggesting their potential for medical use in treating oral inflammatory processes (Lenfeld et al., 1981).
Eigenschaften
CAS-Nummer |
103618-16-2 |
|---|---|
Molekularformel |
C14H17N3O2.2ClH |
Molekulargewicht |
0 |
IUPAC-Name |
2-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-1-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,8-dihydroxy-3-methylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C35H42N2O9/c1-15-11-18-12-23(39)29-30(33(42)19-9-8-10-22(38)28(19)34(29)43)27(18)35(46-25-14-21(37(6)7)32(41)17(3)45-25)26(15)24-13-20(36(4)5)31(40)16(2)44-24/h8-12,16-17,20-21,24-25,31-32,38-41H,13-14H2,1-7H3 |
SMILES |
CC1C(C(CC(O1)C2=C(C3=C4C(=C(C=C3C=C2C)O)C(=O)C5=C(C4=O)C=CC=C5O)OC6CC(C(C(O6)C)O)N(C)C)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



